![molecular formula C37H51O3P B598689 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde CAS No. 1202865-21-1](/img/structure/B598689.png)

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

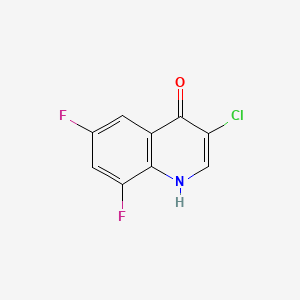

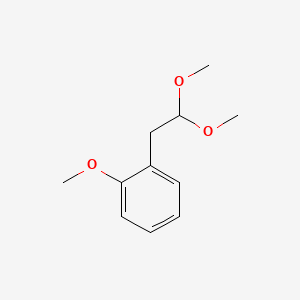

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is a chemical compound with the empirical formula C37H51O3P . It is a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s known that phosphine-containing compounds can be synthesized through reactions involving phosphine ligands . More detailed synthesis methods may be found in specialized chemical literature or databases.Molecular Structure Analysis

The molecular weight of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is 574.77 . Its structure includes a phosphine functional group, which is a common feature in ligands used in coupling reactions .Chemical Reactions Analysis

This compound is a ligand, which means it can bind to a central metal atom to form a coordination complex. This property makes it suitable for various types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a melting point of 120-125°C . More specific physical and chemical properties may be found in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen

Buchwald-Hartwig Cross Coupling Reaction

This compound serves as a ligand in the Buchwald-Hartwig cross coupling reaction . It facilitates the formation of carbon-nitrogen bonds, which is a pivotal step in synthesizing pharmaceuticals, agrochemicals, and organic materials. The ligand’s bulky tert-butyl groups and electron-donating methoxy substituents enhance the reaction’s efficiency and selectivity.

Suzuki-Miyaura Coupling

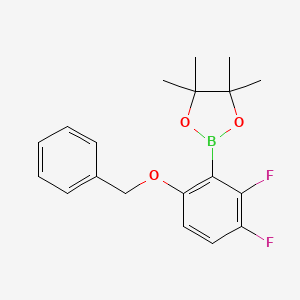

In the Suzuki-Miyaura coupling process, this ligand is utilized to join aryl or vinyl boronic acids with aryl or vinyl halides or triflates . This reaction is widely used in the synthesis of biaryls, which are core structures in many organic electronics and pharmaceutical compounds.

Stille Coupling

The Stille coupling application involves the use of this ligand to couple organotin reagents with electrophilic partners, such as aryl halides . This method is particularly valuable for constructing complex organic molecules due to its tolerance of various functional groups.

Sonogashira Coupling

As a ligand in Sonogashira coupling, it aids in the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides . This reaction is crucial for creating conjugated systems used in materials science and pharmaceuticals.

Negishi Coupling

This ligand also finds application in Negishi coupling, where it helps couple alkyl, aryl, or vinyl zinc reagents with aryl or vinyl halides or triflates . Negishi coupling is renowned for its ability to form complex molecules with high precision.

Heck Reaction

In the Heck reaction, this ligand is involved in the palladium-catalyzed arylation of alkenes . This reaction is instrumental in forming carbon-carbon bonds and is extensively used in the synthesis of fine chemicals and pharmaceuticals.

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H51O3P/c1-34(2,3)27-19-25(20-28(32(27)39-13)35(4,5)6)41(31-18-16-15-17-24(31)23-38)26-21-29(36(7,8)9)33(40-14)30(22-26)37(10,11)12/h15-23H,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWZHFURVJBYGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H51O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746390 |

Source

|

| Record name | 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde | |

CAS RN |

1202865-21-1 |

Source

|

| Record name | 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)